molecular formula C21H29N3O2 B4572721 ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate

ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate

Cat. No.: B4572721
M. Wt: 355.5 g/mol
InChI Key: GBGDZSFJSITAON-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.22597718 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Michael Addition Reactions

The Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, including ethyl cyanoacetate and malononitrile in the presence of piperidine, has been explored for synthesizing 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates. These reactions demonstrate the utility of piperidine as a catalyst in facilitating the synthesis of complex heterocyclic compounds (Bakhouch et al., 2015).

One-pot Syntheses of Pyrazolyl Substituted Pyridines

Research has shown the conjugate addition of methylene-active ethanenitriles to ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate leads to the formation of novel polyfunctional pyrazolyl-substituted pyridines in one-pot reactions. These syntheses highlight the role of piperidine in catalyzing the formation of new heterocyclic structures (Latif et al., 2003).

Thiazole-aminopiperidine Hybrid Analogues

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, evaluated for their in vitro activity against Mycobacterium tuberculosis. These studies showcase the potential of such compounds in developing new therapeutic agents (Jeankumar et al., 2013).

Pyrazole Derivative Synthesis

Efforts in synthesizing ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate through 3+2 annulation methods illustrate the versatility of these chemical frameworks in generating potentially bioactive compounds. This research highlights the systematic approach to constructing pyrazole derivatives with potential pharmacological applications (Naveen et al., 2021).

Synthesis of Functionalized Pyridines

The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone showcases the chemical versatility and potential of similar compounds in creating novel heterocyclic structures, further emphasizing the role of piperidine as a catalyst in such reactions (Mekheimer et al., 1997).

Properties

IUPAC Name

ethyl 3-benzyl-1-[(1-ethylpyrazol-4-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-3-24-16-19(14-22-24)15-23-12-8-11-21(17-23,20(25)26-4-2)13-18-9-6-5-7-10-18/h5-7,9-10,14,16H,3-4,8,11-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGDZSFJSITAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCCC(C2)(CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate

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